molecular formula C13H6Cl3FO B1324035 4-Fluoro-3,3',5'-trichlorobenzophenone CAS No. 951890-36-1

4-Fluoro-3,3',5'-trichlorobenzophenone

Cat. No. B1324035
M. Wt: 303.5 g/mol
InChI Key: ODHOARJOPKTHEW-UHFFFAOYSA-N
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Description

“4-Fluoro-3,3’,5’-trichlorobenzophenone” is a chemical compound with the molecular formula C13H6Cl3FO. It has a molecular weight of 303.55 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)(3,5-dichlorophenyl)methanone .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of “4-Fluoro-3,3’,5’-trichlorobenzophenone” is 417.0±45.0 °C and its predicted density is 1.462±0.06 g/cm3 .

Scientific Research Applications

1. Use in Bioconjugation and Biomolecule Immobilization

  • Application Summary: 4-Fluoro-3,3’,5’-trichlorobenzophenone is used as a photolinker for bioconjugation and functionalization of polymer surfaces . This involves cross-linking, immobilization, surface modification, and labeling of biomolecules.
  • Methods of Application: The compound is used as a photolinker to produce chemical linkages upon photo-irradiation . It is used for photoaffinity labeling, a process that involves the use of light to form covalent bonds between a small molecule and a protein of interest .
  • Results or Outcomes: The use of 4-Fluoro-3,3’,5’-trichlorobenzophenone has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This has applications in surface engineering and rapid diagnostics .

2. Use in Fluorescence Sensing of Nitroaromatic Vapours

  • Application Summary: 4-Fluoro-3,3’,5’-trichlorobenzophenone is used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . This application is particularly useful for the rapid and efficient in-field detection of nitroaromatic compounds .
  • Methods of Application: The compound is used as a fluorescent dicarboxylic ligand with a pendant π–electron rich aromatic group suitable for donor-acceptor interactions with electron–deficient nitroaromatic guests . The MOFs show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene .
  • Results or Outcomes: The MOFs prepared using 4-Fluoro-3,3’,5’-trichlorobenzophenone showed strong fluorescence quenching in the presence of nitroaromatic vapours, indicating their potential as effective sensors for these compounds .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOARJOPKTHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,3',5'-trichlorobenzophenone

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